6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic and Pharmacological Profiles
Synthetic Aspects of Benzodiazepines : Benzodiazepines, including derivatives like the one , are crucial in the pharmaceutical industry due to their roles as anticonvulsants, anti-anxiety agents, and sedatives. Studies focus on synthetic strategies using precursors such as o-phenylenediamine to develop these compounds, highlighting their importance in organic synthesis and medicinal chemistry (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological Activities : Research on benzothiazepines, a related class, has shown that these compounds exhibit various biological activities, including coronary vasodilation, tranquilizer, antidepressant, antihypertensive, and calcium channel blocking effects. This diversity suggests potential pharmacological applications for structurally related compounds (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Potential for Novel Drug Development
Biological Importance of Benzazoles : Benzazoles and their derivatives, including benzodiazepines, are highlighted for their significant biological efficacy. Research has emphasized the synthesis of new diazepine and triazepine derivatives, suggesting a continuous interest in developing new medicines for diseases with no current remedies, such as specific cancer types and bacterial infections resistant to existing drugs (Földesi, Volk, & Milen, 2018).
Advanced Synthetic Protocols : The development of synthetic protocols for structurally complex compounds like "6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one" could benefit from the advancement in synthetic methods for related compounds. Studies have reviewed methodologies for creating core structures of pharmacological importance, offering insights into the synthetic accessibility of such compounds (Mazimba, 2016).
Mechanism of Action
While the specific mechanism of action for “6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” is not documented, benzodiazepines typically act as positive allosteric modulators on the gamma-aminobutyric acid (GABA) A receptor . This results in various effects like sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .
Properties
IUPAC Name |
6-(4-methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-30-20-13-11-18(12-14-20)26-25-23(27-21-9-5-6-10-22(21)28-26)15-19(16-24(25)29)17-7-3-2-4-8-17/h2-14,19,26-28H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWVTERWDJFHCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.